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molecular formula C8H15NO B3054083 1-Acetylhexahydro-1H-azepine CAS No. 5809-41-6

1-Acetylhexahydro-1H-azepine

Cat. No. B3054083
M. Wt: 141.21 g/mol
InChI Key: VNEWJRXBYULGIA-UHFFFAOYSA-N
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Patent
US04149941

Procedure details

In the same manner as indicated in Example 6 there are electrolyzed 23.2 g of N-acetylhexahydroazepine and 57.7 g of methanol in the presence of 0.26 g of tetramethylammonium tetrafluoroborate as conducting salt. After throughput of 2.5 Faraday per mol of N-acetylhexahydroazepine the current is switched off. The calculated mean cell voltage is 40.8 volts. Work-up of the electrolysis solution gives 25.4 g of 1-acetyl-2-methoxyhexahydroazepine (boiling point 53° C./0.06 mbar; nD25 =1.4775), which corresponds to a product yield of 90.1% and a current efficiency of 71.5%.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.7 g
Type
reactant
Reaction Step Three
Quantity
0.26 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:11][OH:12]>F[B-](F)(F)F.C[N+](C)(C)C>[C:1]([N:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:12][CH3:11])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
C(C)(=O)N1CCCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCCCCC1
Step Three
Name
Quantity
57.7 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0.26 g
Type
catalyst
Smiles
F[B-](F)(F)F.C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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